2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O/c1-25-11-15(10-24-25)18-13-26(12-14-5-2-3-6-16(14)18)21(27)9-17-19(22)7-4-8-20(17)23/h2-8,10-11,18H,9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOMKYVHOUVHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one typically involves multi-step organic synthesis. Key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones.
Construction of the tetrahydroisoquinoline core: This might involve Pictet-Spengler condensation of an aryl ethylamine with an aldehyde.
Introduction of the chloro and fluoro substituents: These can be introduced via halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This often involves:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could convert ketones to alcohols.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex molecules.
Study of reaction mechanisms: Helps in understanding the behavior of similar compounds under various conditions.
Biology
Biological assays: Used in assays to study its effects on biological systems.
Drug development: Potential lead compound for developing new pharmaceuticals.
Medicine
Pharmacological studies: Investigated for its potential therapeutic effects.
Toxicology: Studied for its safety and toxicity profiles.
Industry
Material science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one would depend on its specific biological target. Generally, such compounds may:
Bind to receptors: Interact with specific receptors in the body to exert their effects.
Inhibit enzymes: Act as inhibitors of enzymes involved in critical biological pathways.
Modulate signaling pathways: Affect signaling pathways that regulate various physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis requires structural analogs, pharmacological data, or computational modeling, none of which are available in the supplied evidence. Below is a generalized framework for how such a comparison might be conducted if data were accessible:
Structural Analogs
Hypothetically, analogs might include:
- Tetrahydroisoquinoline derivatives with halogen substitutions (e.g., 2-fluorophenyl or 2-chlorophenyl groups).
- Pyrazole-containing compounds (e.g., 1-methyl-1H-pyrazol-4-yl substituents).
Pharmacokinetic and Pharmacodynamic Properties
Potential metrics for comparison (absent in current evidence):
| Property | Compound X (Hypothetical) | Analog A (Hypothetical) | Analog B (Hypothetical) |
|---|---|---|---|
| LogP (Lipophilicity) | 3.2 | 2.8 | 3.5 |
| IC50 (Target Enzyme) | 12 nM | 45 nM | 8 nM |
| Metabolic Stability | Moderate | High | Low |
Critical Limitations of Available Evidence
Recommendations for Future Research
To address the knowledge gap:
Synthetic Studies: Explore routes analogous to those in Source 2 but tailored to tetrahydroisoquinoline-pyrazole hybrids.
Computational Modeling: Use docking studies to predict target affinity relative to known kinase inhibitors.
Experimental Validation : Conduct in vitro assays to compare Compound X’s efficacy against analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
